molecular formula C23H21N5O3.HCl B1150326 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride

7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride

Cat. No.: B1150326
M. Wt: 451.9
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C23H21N5O3.HCl

Molecular Weight

451.9

Synonyms

7-(3,5-dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2-ol hydrochloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the free base to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Mechanism of Action

7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride exerts its effects by selectively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones . This inhibition disrupts the recruitment of BET proteins to chromatin, leading to changes in gene expression. The compound affects several molecular pathways, including the NF-κB, Notch, and Hedgehog signaling pathways, which are involved in cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    I-BET 762 (GSK525762A): Another BET inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    JQ1: A well-known BET inhibitor that has been extensively studied for its anti-cancer properties.

    RVX-208: A BET inhibitor primarily investigated for its potential in treating cardiovascular diseases.

Uniqueness of I-BET 151 Hydrochloride

7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride is unique due to its high selectivity for BET proteins and its potent anti-cancer activity. It has shown efficacy in various preclinical models of cancer and has a favorable pharmacokinetic profile, making it a valuable tool for both basic and translational research.

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